Adenylyl-3'-5'-phospho-uridine-3'-monophosphate

Description

Propriétés

Numéro CAS |

1985-21-3 |

|---|---|

Formule moléculaire |

C19H25N7O15P2 |

Poids moléculaire |

653.4 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25N7O15P2/c20-15-10-16(22-5-21-15)26(6-23-10)18-11(29)13(7(3-27)38-18)41-43(35,36)37-4-8-14(40-42(32,33)34)12(30)17(39-8)25-2-1-9(28)24-19(25)31/h1-2,5-8,11-14,17-18,27,29-30H,3-4H2,(H,35,36)(H2,20,21,22)(H,24,28,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |

Clé InChI |

FZCSEXOMUJFOHQ-KPKSGTNCSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |

Autres numéros CAS |

1985-21-3 |

Synonymes |

adenylyl-(3'-5')-3'-uridylic acid adenylyl-(3'-5')-uridine 3'-monophosphate ApUp |

Origine du produit |

United States |

Activité Biologique

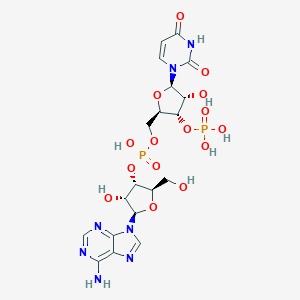

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApUp) is a complex nucleotide that plays a critical role in various biological processes, particularly as a signaling molecule. This article explores its biological activity, mechanisms of action, and implications in cellular functions, supported by data tables and relevant research findings.

Structure and Composition

This compound is a dinucleotide consisting of two nucleotides linked by a phosphodiester bond. The molecular formula is , and its structure can be represented as follows:

| Component | Description |

|---|---|

| Type | Dinucleotide |

| Base | Uridine and Adenosine |

| Phosphate | Two phosphate groups |

ApUp functions primarily as a signaling molecule involved in the regulation of various physiological processes, including:

- Cell Proliferation : It modulates pathways that control cell growth and division.

- Differentiation : Influences the maturation of cells into specialized types.

- Apoptosis : Plays a role in programmed cell death, crucial for maintaining cellular homeostasis.

The compound activates protein kinases through cyclic adenosine monophosphate (cAMP) pathways, leading to phosphorylation events that affect cellular responses to hormones and neurotransmitters .

Cellular Signaling

ApUp is integral to cellular signaling pathways. It interacts with various proteins and receptors, influencing processes such as:

- Metabolic Pathways : Modulates energy metabolism and biosynthetic pathways.

- Gene Expression : Affects transcription factors that regulate gene expression.

Case Studies

- Diphtheria Toxin Interaction :

- Neurotransmitter Release :

Comparative Analysis with Related Compounds

The following table compares ApUp with other nucleotides regarding their structure and biological roles:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adenosine Triphosphate (ATP) | Nucleotide | Primary energy carrier |

| Cyclic Adenosine Monophosphate (cAMP) | Nucleotide | Functions as a secondary messenger |

| Adenylyl-(3'-5')-Uridine 3'-Monophosphate | Dinucleotide | Contains uridine; involved in signaling pathways |

| 3'-Phosphoadenosine-5'-Phosphosulfate | Phosphorylated nucleotide | Involved in sulfation reactions |

Research Findings

Recent studies have highlighted the diverse applications of ApUp in research and medicine:

- Cellular Responses : ApUp's role as a second messenger indicates its potential in therapeutic strategies targeting various diseases, including cancer.

- Pharmacological Applications : Its interactions with specific proteins may lead to the development of novel drugs aimed at modulating cellular functions.

Applications De Recherche Scientifique

Signal Transduction

Role in cAMP Synthesis

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate is a precursor to cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling pathways. cAMP is involved in the activation of protein kinase A (PKA), which subsequently regulates various physiological processes, including gene expression and enzyme activity. The conversion of ApUp to cAMP by adenylyl cyclase is vital for maintaining cellular homeostasis and responding to extracellular signals.

Interactions with Diphtheria Toxin

Research indicates that diphtheria toxin binds tightly to ApUp, which affects its biological activity. The binding affinity of diphtheria toxin for ApUp varies significantly, suggesting potential therapeutic applications in modulating the effects of the toxin . This interaction highlights the compound's relevance in studying toxin mechanisms and developing antidotes or inhibitors.

Pharmacological Applications

Drug Development

this compound has been identified as a useful compound for drug development due to its interactions with specific proteins. These interactions can lead to the creation of novel pharmaceuticals aimed at modulating cellular functions, particularly in conditions where cAMP signaling is disrupted.

Neurotransmitter Release Regulation

The compound plays a role in neurotransmitter release, particularly in the context of insulin signaling and cholinergic functions. Studies have shown that dietary administration of uridine sources, including UMP (uridine monophosphate), can enhance acetylcholine levels in the brain, suggesting that ApUp may similarly influence neurotransmitter dynamics . This has implications for treating neurodegenerative diseases where cholinergic signaling is compromised.

Neurobiology and Cognitive Function

Effects on Brain Phosphatides

this compound is implicated in the biosynthesis of phosphatidylcholine (PtdCho), a critical component of neuronal membranes. Supplementation with uridine sources has been shown to increase PtdCho levels in rodent brains, potentially enhancing cognitive function and memory . This area of research could lead to therapeutic strategies for cognitive decline associated with aging or neurodegenerative disorders.

Biochemical Research and Methodologies

Synthesis and Purification Techniques

The synthesis of this compound can be achieved through enzymatic methods involving adenosine triphosphate (ATP) and adenylyl cyclase. Innovative purification techniques utilizing hyper-cross-linked resins have been developed to isolate UMP from enzymatic hydrolysates efficiently . Such advancements are crucial for producing high-purity compounds necessary for research applications.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Interaction with Diphtheria Toxin | ApUp binds non-covalently with high affinity | Potential therapeutic targets for toxin inhibition |

| Dietary UMP Effects on Cholinergic Function | Increased acetylcholine levels observed in aged rats | Possible intervention for age-related cognitive decline |

| Phosphatidylcholine Biosynthesis | UMP supplementation enhances PtdCho levels | Supports cognitive health through membrane integrity |

Comparaison Avec Des Composés Similaires

Structural Comparisons

Table 1: Structural Features of Selected Nucleotides

Key Observations :

- ApUp vs. ApU: The terminal 3'-monophosphate in ApUp introduces steric and electrostatic differences, enhancing DT binding affinity compared to ApU .

- Phosphate Position : Cyclic AMP’s cyclic phosphate enables distinct signaling roles, while 5'-AMP’s linear phosphate aligns with metabolic pathways .

Functional and Binding Comparisons

Table 2: Binding Affinities and Enzymatic Interactions

Key Observations :

- DT Binding : ApUp’s high affinity for DT depends on the 3'-terminal phosphate and 3'-5' linkage, as shown by competitive inhibition studies with NAD and CRM197 (a DT mutant with 5,000-fold reduced ApUp binding) .

Méthodes De Préparation

Reaction Mechanism

The process employs nucleoside-5'-monophosphoramidates (e.g., adenosine-5'-phosphoromorpholidate) reacted with bis(trialkylammonium) orthophosphate in solvents such as triethylphosphate. The organic triester stabilizes intermediates, accelerates reaction rates, and minimizes side reactions. For example:

This reaction typically achieves >90% yield for adenosine diphosphate (ADP), a structural analog of ApUp.

Key Reaction Parameters

Optimal conditions derived from patent examples include:

Synthesis of Dinucleotide Derivatives

ApUp synthesis requires coupling adenosine and uridine monophosphates via a phosphodiester bond. The patent describes methods for oligonuclotidyl-nucleoside diphosphate synthesis, which can be adapted for ApUp.

Stepwise Phosphoramidate Activation

Example 7 of US3534017A demonstrates the synthesis of 2-deoxycytidyl-(5'→3')-thymidine-5'-diphosphate using a phosphorimidazolidate intermediate. Analogous steps for ApUp would involve:

-

Activation of Uridine-3'-monophosphate : Convert uridine-3'-monophosphate to its phosphorimidazolidate derivative.

-

Coupling with Adenosine-5'-phosphate : React the activated uridine derivative with adenosine-5'-phosphate in tri-n-propylphosphate.

-

Pyrophosphate Bond Formation : Introduce pyrophosphate via bis(trialkylammonium) pyrophosphate to form the 3'-5' linkage.

Yield and Purity Data

The patent reports yields exceeding 90% for analogous dinucleotides, with purity >97% after ion-exchange chromatography. For instance, Example 20 describes adenosine-5'-triphosphate synthesis with 90.2% yield and 97% purity.

Purification and Isolation Techniques

Ion-Exchange Chromatography

Crude reaction mixtures are purified using anion-exchange resins (e.g., Dowex 2 or DEAE-cellulose). Elution with gradient NaCl solutions (0.04–0.1 M) separates mono-, di-, and triphosphates. ApUp-containing fractions are identified via UV absorption at 260 nm.

Precipitation and Crystallization

Methanol or acetone precipitation removes inorganic salts. For example, adding 80% methanol to the eluate precipitates uridine-5'-diphosphate with 98.5% purity. ApUp can be similarly isolated by adjusting pH to 4.5 and using methanol-acetone mixtures.

Comparative Analysis of Methods

The table below contrasts strategies for ApUp synthesis:

Challenges and Optimization Strategies

Q & A

Basic: What enzymatic strategies are employed to synthesize Adenylyl-3'-5'-phospho-uridine-3'-monophosphate in vitro?

Methodological Answer:

Synthesis typically involves ligase-mediated formation of phosphodiester bonds between adenosine and uridine monophosphate derivatives. For example, RNA ligases or kinases can catalyze the linkage of 3'-phosphate groups to 5'-hydroxyl termini under optimized buffer conditions (e.g., Tris pH 7.3 with Mg²⁺ cofactors). Structural analogs, such as adenylyl-3',5'-uridine-2'-monophosphate, have been synthesized and docked into enzyme active sites for crystallographic studies, suggesting similar protocols apply . Purity is validated via HPLC with UV detection (248 nm) and mass spectrometry to confirm molecular weight .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

X-ray crystallography and NMR spectroscopy are primary techniques for resolving 3D conformations and bond configurations. For instance, dinucleotide analogs like adenylyl-3',5'-adenine-2'-monophosphate have been docked into CNPase active sites, revealing precise positioning of reactive groups . Complementary methods include:

- HPLC : Monitors purity using UV absorbance (248 nm) under buffered conditions (e.g., Tris pH 7.3) .

- Mass Spectrometry : Confirms molecular weight (e.g., C₁₀H₁₁N₅O₁₃P₃, ~551.14 Da) and phosphorylation patterns .

Advanced: How can researchers resolve contradictory kinetic data when studying this compound’s role as a substrate analogue?

Methodological Answer:

Contradictions often arise from assay conditions or enzyme specificity. Strategies include:

- Orthogonal Assays : Combine kinetic measurements (e.g., kcat, Km) with rescue experiments in purine-deficient bacterial growth media to confirm functional activity .

- Buffer Optimization : Adjust pH, ionic strength, or cofactors (e.g., Mg²⁺) to mimic physiological conditions .

- Structural Analysis : Use crystallography to identify mismatches between substrate docking and active-site geometry .

Advanced: What advanced techniques quantify binding affinity and catalytic efficiency for enzymes interacting with this compound?

Methodological Answer:

- Spectrophotometric Kinetics : Monitor absorbance changes at 248 nm to track FAICAR-to-IMP conversion rates, analogous to IMP cyclohydrolase assays (Km = 7.8 µM, kcat = 1.32 s⁻¹) .

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics (ΔH, Kd) .

- Docking Simulations : Validate experimental data by modeling compound interactions in enzyme active sites (e.g., CNPase NADP<sup>+</sup> binding grooves) .

Basic: What role does this compound play in nucleotide metabolism or signaling pathways?

Methodological Answer:

As a dinucleotide, it may act as a second messenger or enzyme cofactor. Cyclic nucleotides like cGMP (guanosine-3',5'-monophosphate) regulate cardiac function via phosphodiesterase pathways, suggesting analogous roles in signaling . In biosynthesis, monophosphates (e.g., UMP, CMP) serve as RNA precursors, implying potential involvement in RNA processing or repair .

Advanced: How do researchers address challenges in synthesizing or isolating phosphorylated dinucleotide derivatives?

Methodological Answer:

- Enzymatic vs. Chemical Synthesis : Enzymatic methods (e.g., kinase/ligase reactions) yield higher specificity, while chemical synthesis may require protecting groups to prevent undesired phosphorylation .

- Chromatographic Purification : Use anion-exchange HPLC to separate phosphorylated species from unmodified nucleotides .

- Solubility Optimization : Adjust buffer composition (e.g., 50 mg/mL in water) to prevent aggregation during storage .

Basic: Which spectroscopic methods are critical for functional group analysis in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.